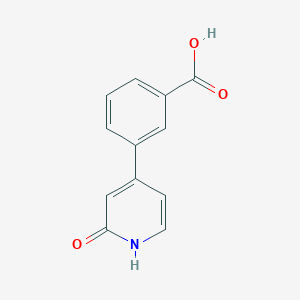

4-(3-Carboxyphenyl)-2-hydroxypyridine

Description

4-(3-Carboxyphenyl)-2-hydroxypyridine is a pyridine derivative featuring a hydroxyl group at the 2-position and a 3-carboxyphenyl substituent at the 4-position of the pyridine ring. This compound is structurally significant due to its dual functional groups: the hydroxyl group contributes to hydrogen bonding and tautomerism (e.g., enol-keto tautomerism), while the carboxyphenyl group enhances its ability to coordinate with metal ions, making it valuable in coordination chemistry . It is widely used as a building block in synthesizing coordination polymers (CPs) and metal-organic frameworks (MOFs), such as {[Ni(μ-cppa)(2,2′-bipy)(H₂O)]·H₂O}ₙ, which exhibit antiferromagnetic properties . The compound’s purity (98%) and availability through suppliers like Combi-Blocks further underscore its utility in research .

Properties

IUPAC Name |

3-(2-oxo-1H-pyridin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-7-9(4-5-13-11)8-2-1-3-10(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVGYRMSHGHBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682764 | |

| Record name | 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-28-3 | |

| Record name | 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Protection of 2-Methyl-3-hydroxypyran-4-one (Maltol)

Benzylation: Maltol is benzylated using benzyl chloride in the presence of sodium hydroxide in methanol under reflux conditions (~6 hours). This yields 2-methyl-3-benzyloxy-pyran-4-one as a protected intermediate.

Yield: Approximately 82% yield with purification by recrystallization.

Step 2: Formation of 1-(3-Carboxyphenyl)-2-methyl-3-benzyloxy-pyridin-4-one

Condensation Reaction: The benzylated maltol intermediate is reacted with 3-aminobenzoic acid in an ethanol/water mixture, heated in a sealed tube at 150-160°C for 20 hours. This step introduces the 3-carboxyphenyl substituent at the 4-position of the pyridine ring.

Purification: The crude product is extracted with dichloromethane and purified by column chromatography.

Step 3: Deprotection to Yield this compound

Catalytic Hydrogenation: The benzyl protecting group is removed by catalytic hydrogenation under acidic conditions (e.g., using palladium on activated carbon), yielding the target this compound.

Purity Confirmation: Spectroscopic methods (NMR, IR) and elemental analysis confirm the structure and purity.

Alternative Synthetic Methods from Patented Processes

According to patent literature, alternative methods involve:

Oxidation of Quinolinic Acid: Quinolinic acid can be oxidized to 2,3-bis(methoxycarbonyl)pyridine N-oxide, which is then treated with acetic anhydride to form a 2-acetoxy intermediate. Hydrolysis leads to hydroxypyridine carboxylic acids.

Use of Pyridine N-Oxides: Pyridine N-oxides can be converted to 2-halopyridine carboxylic acids via reaction with acetic anhydride and halogen sources, followed by hydrolysis to the hydroxypyridine.

Solvent and Base Conditions: The reaction medium typically involves a water-miscible organic solvent such as acetonitrile mixed with water, and alkali metal hydroxides (e.g., potassium hydroxide) are added to form soluble salt intermediates and maintain the pyridine nitrogen in a non-protonated state, improving yields.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the carboxyphenyl group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(3-Carboxyphenyl)-2-hydroxypyridine typically involves multi-step organic reactions that may include condensation and functionalization processes. The compound features a hydroxypyridine core with a carboxyphenyl substituent, which enhances its chelating properties and biological activity.

Key structural characteristics include:

- Molecular Formula : C12H9NO3

- Molecular Weight : 215.2 g/mol

- Functional Groups : Hydroxyl (-OH), Carboxylic acid (-COOH)

Iron Chelation

One of the most notable applications of this compound is its role as an iron chelator. Research indicates that compounds in the hydroxypyridinone class can effectively bind to iron ions, which is crucial for developing treatments for conditions such as iron overload disorders and thalassemia. The mechanism involves coordination through the nitrogen atom of the pyridine ring and the oxygen atoms from hydroxyl or carboxylic groups, facilitating iron excretion from the body .

Antimicrobial Properties

Studies have demonstrated that derivatives of hydroxypyridines exhibit antimicrobial activity against various pathogens. For instance, certain synthesized compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Cytotoxicity Against Cancer Cells

Research has also explored the cytotoxic effects of hydroxypyridinone derivatives on cancer cells. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies indicate that these compounds can induce apoptosis in HeLa cells, highlighting their potential as anticancer agents .

Material Science Applications

In materials science, this compound is being investigated for its ability to form metal-organic frameworks (MOFs). These frameworks exhibit unique properties that can be utilized in catalysis and gas storage applications. The compound can act as a ligand to coordinate with metal ions, creating structures with high surface areas and tunable porosity .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine

- Structure : Differs by the addition of a fluorine atom at the 3-position of the phenyl ring and a carboxy group at the 4-position.

- Properties: pKa: 3.34 (predicted), indicating moderate acidity similar to the non-fluorinated analog . Boiling Point: 510.2°C (predicted), higher than many non-fluorinated derivatives due to increased molecular polarity . Applications: Used in heterocyclic building blocks and luminescent materials .

2-(4-Carboxyphenyl)-3-hydroxypyridine

- Structure : Hydroxyl group at the 3-position and carboxyphenyl at the 4-position of pyridine.

- Safety data indicate precautions for inhalation and skin contact .

6-(3-Carboxyphenyl)-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

- Structure : Contains two carboxylic acid groups and a ketone, enhancing metal-chelation capacity.

PCAF HAT Inhibitors

- 2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (71% inhibition): Demonstrates that carboxyphenyl groups enhance inhibitory activity when paired with acyl chains, though chain length is less critical .

Antimicrobial Activity

Coordination Chemistry and Magnetic Properties

The carboxyphenyl group in 4-(3-Carboxyphenyl)-2-hydroxypyridine facilitates stronger metal-ligand interactions compared to simpler pyridines, enabling the design of CPs with tailored magnetic properties .

Physical and Spectroscopic Properties

The fluorinated analog’s higher boiling point and acidity highlight the electronic effects of fluorine substitution .

Biological Activity

4-(3-Carboxyphenyl)-2-hydroxypyridine is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry and coordination chemistry. This compound exhibits unique structural properties that enable it to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

This compound has a distinctive molecular structure that allows it to form stable coordination complexes with metal ions. The presence of the carboxyphenyl group enhances its ability to act as a ligand, which is crucial for its biological activity. The compound's solubility profile indicates that it is slightly soluble in water but more soluble in organic solvents, which may influence its bioavailability and pharmacokinetics.

The biological activity of this compound primarily arises from its interactions with specific molecular targets:

- Ligand Behavior : This compound can bind to metal ions, forming coordination complexes that exhibit unique biochemical properties. These complexes can modulate various biological pathways by acting on enzymes and receptors.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis.

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on human melanoma (A375) and colon adenocarcinoma (HT29) cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating potent inhibition of cell viability (see Table 1) .

| Cell Line | IC50 (μM) | Viability Inhibition (%) |

|---|---|---|

| A375 | 81.45 | 55.44 |

| HT29 | 421.13 | 35.28 |

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

- Mechanism : Its ability to penetrate bacterial cell walls enhances its efficacy against Gram-positive bacteria compared to Gram-negative strains.

- Comparison with Other Compounds : In comparative studies, complexes derived from this compound showed better antimicrobial activity than their free ligands .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's solubility in organic solvents suggests favorable absorption characteristics.

- Toxicity Profile : At higher doses, the compound may induce toxicity, necessitating careful dosage management in therapeutic applications.

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-Carboxyphenyl)-2-hydroxypyridine, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with aminopyridine derivatives, followed by cyclization and functional group modifications. For example, analogous compounds (e.g., oxazolo-pyridines) are synthesized via condensation of 4-chlorobenzaldehyde with 2-aminopyridine, using catalysts like palladium or copper in solvents such as DMF or toluene . Key considerations include:

- Catalyst selection : Transition metals (Pd/Cu) improve reaction efficiency but may require post-synthesis purification to remove residues.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate isolation.

- Temperature control : Cyclization steps often require elevated temperatures (80–120°C) to drive the reaction to completion.

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity, as residual solvents or unreacted starting materials can skew analytical results .

Advanced: How can solvent polarity affect the tautomeric equilibrium of this compound?

Methodological Answer:

The compound may exist in equilibrium between 2-hydroxypyridine (enol form) and 2-pyridone (keto form). Solvent polarity significantly shifts this equilibrium:

- Low-polarity solvents (e.g., cyclohexane) : Favor the enol form due to lower dipole moment (1.65 Debye vs. 5.29 Debye for the keto form).

- High-polarity solvents (e.g., chloroform) : Stabilize the keto form via dipole-dipole interactions, increasing its proportion (equilibrium constant Keq shifts from 1.7 to 6.0).

Experimental Design : - Use UV-Vis or NMR spectroscopy to monitor tautomeric ratios.

- Compare calculated dipole moments (via DFT) with experimental solvent-dependent spectral shifts .

Advanced: What methodological considerations are critical when designing coordination polymers using this compound derivatives?

Methodological Answer:

The carboxylate and hydroxyl groups in the ligand enable coordination with transition metals. Key steps include:

- Ligand design : Modify substituents (e.g., carboxyphenyl groups) to tune metal-binding affinity. For example, 4-(3-Carboxyphenyl)picolinic acid (H2cppa) forms stable Ni(II)/Co(II) polymers with 2,2'-bipyridine co-ligands .

- Reaction conditions : Use hydrothermal synthesis (100–150°C) to promote crystallization. Adjust pH (5–7) to deprotonate carboxyl groups for metal coordination.

- Characterization : Single-crystal X-ray diffraction confirms structural topology, while SQUID magnetometry analyzes antiferromagnetic coupling (e.g., Ni/Co polymers show J = −2.1 cm⁻¹) .

Advanced: How to evaluate the inhibitory activity of this compound derivatives on tautomerase enzymes like MIF-2?

Methodological Answer:

- Enzyme assays : Measure tautomerase activity using L-dopachrome methyl ester as a substrate. Monitor absorbance decay at 475 nm to quantify inhibition (IC₅₀).

- Selectivity testing : Compare inhibition of MIF-2 vs. MIF using isoform-specific assays. For example, 4-CPPC (a derivative) inhibits MIF-2 reversibly without affecting MIF/CD74 interactions .

- Cell-based validation : Test in sarcoma models (currently lacking data) to assess translational relevance. Use siRNA knockdown controls to confirm target specificity .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks (e.g., O–H⋯O/N–H⋯O interactions in related compounds) .

- FT-IR spectroscopy : Identify carboxyl (1700–1720 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) stretches.

- NMR : Use ¹H/¹³C NMR in deuterated DMSO to assign aromatic protons and confirm substitution patterns.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced: How to address discrepancies in biological activity data across different cell lines or models?

Methodological Answer:

- Mechanistic profiling : Compare gene expression (RNA-seq) or protein levels (Western blot) of target pathways (e.g., MIF-2/CD74) in responsive vs. non-responsive models.

- Solubility/bioavailability : Test compound stability in culture media (e.g., serum protein binding) using LC-MS.

- Metabolite screening : Identify active/inactive metabolites via hepatic microsome assays.

- Case study : The lack of sarcoma data for 4-CPPC highlights the need for model-specific validation to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.